molecular formula C6H6N2O B120317 1-(5-Pyrimidinyl)ethanone CAS No. 10325-70-9

1-(5-Pyrimidinyl)ethanone

Cat. No. B120317
CAS RN: 10325-70-9
M. Wt: 122.12 g/mol
InChI Key: COTYNDRSENVEFI-UHFFFAOYSA-N
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Description

1-(5-Pyrimidinyl)ethanone is a chemical compound that is part of a broader class of organic molecules featuring a pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The compound is characterized by having an ethanone group attached to the pyrimidine ring.

Synthesis Analysis

The synthesis of compounds related to 1-(5-Pyrimidinyl)ethanone often involves multi-step chemical reactions. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone involves reacting 2-(pyridine-2-ylamino)acetohydrazide with carbon disulfide and potassium hydroxide in ethanol . Another example is the synthesis of a pyrrole derivative, which is achieved through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(5-Pyrimidinyl)ethanone has been studied using various spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using Gaussian09 software and compared with experimental infrared bands . The geometrical parameters of these molecules are often in agreement with X-ray diffraction (XRD) data, and their stability can be analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of the 1-(5-Pyrimidinyl)ethanone derivatives can be inferred from molecular electrostatic potential (MEP) and frontier molecular orbital analysis, such as HOMO-LUMO studies. These analyses help determine the charge transfer within the molecule and identify reactive sites. For instance, the negative charge in related compounds tends to be localized over the carbonyl group, making it a reactive site for further chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-Pyrimidinyl)ethanone derivatives can be diverse, depending on the substituents on the pyrimidine ring. For example, some derivatives exhibit significant antimicrobial activity, which is quantified by their minimum inhibitory concentration (MIC) values . Others have been studied for their mesomorphic properties, showing nematic mesophases and, in some cases, smectic properties . Theoretical calculations, such as the computation of first hyperpolarizability, can also suggest potential applications in nonlinear optics .

Scientific Research Applications

ROS1 Kinase Inhibition

1-(5-Pyrimidinyl)ethanone derivatives exhibit potential as ROS1 kinase inhibitors. These compounds, including pyrimidin-4-yl-ethanol and ethanone derivatives, have been designed and synthesized based on previously discovered lead compounds. Many of these derivatives show ROS1 kinase inhibitory activity in the micromolar range, indicating their potential in targeting ROS1 kinase with possible therapeutic applications (Abdelazem & Lee, 2015).

Antifungal Agent Synthesis

The compound plays a role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, showcasing the significance of 1-(5-Pyrimidinyl)ethanone derivatives in the production of crucial medicinal compounds (Butters et al., 2001).

Antibacterial Activity

Several novel pyrimidine derivatives, synthesized from 1-(5-Pyrimidinyl)ethanone, have shown significant antibacterial activity. These compounds, when tested against various bacteria (Gram-positive and Gram-negative), have shown promising results, indicating the potential of these derivatives in developing new antibacterial agents (Salahuddin, Kakad, & Shantakumar, 2009).

Safety And Hazards

1-(5-Pyrimidinyl)ethanone is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-pyrimidin-5-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTYNDRSENVEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341325
Record name 1-(5-Pyrimidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Pyrimidinyl)ethanone

CAS RN

10325-70-9
Record name 1-(5-Pyrimidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrimidin-5-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Bromopyrimidine (3.18 g, 20 mmol) was dissolved in 50 mL of tetrahydrofuran. While cooled to −78° C., 15 mL of 1.6 M n-butyllithium in hexane solution was added dropwise with stirring. After the solution was stirred for 30 minutes, a solution of N-methoxyl-N-methylacetamide (2.58 g, 25 mmol) in tetrahydrofuran solution (10 mL) was added slowly. The mixture was stirred at −78° C. for 1 hour and then allowed to be warmed slowly. When the temperature of the mixture was at 0° C., aqueous ammonium chloride solution was added. The solution obtained was extracted with ethyl acetate for 3 times. The pooled extracts were washed with brine, dried over magnesium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography using 5% methanol/methylene chloride as eluent to obtain 1 g of the title compound (45% yield). MS (M+1)=123.05.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

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